N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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Overview
Description
N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiazole ring, a sulfanyl group, and a propanamide moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the sulfanyl group, and the attachment of the propanamide moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. Techniques such as crystallization, distillation, and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the propanamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring.
Scientific Research Applications
N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide
- N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methoxybenzamide
- N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-{2-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H28N2OS2 |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[2-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C23H28N2OS2/c1-7-21(26)24-17-8-9-19-20(12-17)28-22(25-19)27-13-18-14(2)10-16(11-15(18)3)23(4,5)6/h8-12H,7,13H2,1-6H3,(H,24,26) |
InChI Key |
SXFRBNHHTNIKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=C(C=C3C)C(C)(C)C)C |
Origin of Product |
United States |
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